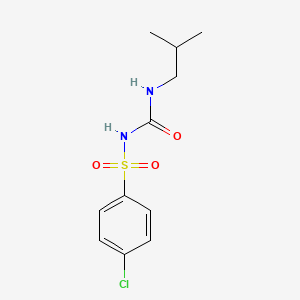
Urea, 1-(p-chlorobenzenesulfonyl)-3-isobutyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(p-chlorobenzenesulfonyl)-3-isobutyl- is an organic compound with the chemical formula C10H13ClN2O3S. It is a white solid that is stable at room temperature. This compound is a member of the sulfonylurea class, which is known for its applications in various fields, including medicine and agriculture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(p-chlorobenzenesulfonyl)-3-isobutyl- typically involves the reaction of p-chlorobenzenesulfonyl chloride with isobutylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors are often used to ensure consistent product quality and to minimize the risk of hazardous reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-(p-chlorobenzenesulfonyl)-3-isobutyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the p-chlorobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonylureas.
Applications De Recherche Scientifique
Chemistry
In chemistry, Urea, 1-(p-chlorobenzenesulfonyl)-3-isobutyl- is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. It is particularly useful in the study of sulfonylurea receptors .
Medicine
Medically, compounds similar to Urea, 1-(p-chlorobenzenesulfonyl)-3-isobutyl- are used as hypoglycemic agents in the treatment of type 2 diabetes mellitus. They function by stimulating insulin release from pancreatic β-cells .
Industry
In the industrial sector, this compound is used in the production of herbicides and pesticides. Its ability to inhibit specific enzymes makes it valuable in agricultural applications .
Mécanisme D'action
The mechanism of action of Urea, 1-(p-chlorobenzenesulfonyl)-3-isobutyl- involves the inhibition of specific enzymes. In the case of its medical application, it binds to sulfonylurea receptors on pancreatic β-cells, leading to the closure of potassium channels. This results in the depolarization of the cell membrane and the subsequent release of insulin . The molecular targets include ATP-sensitive potassium channels and sulfonylurea receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpropamide: Another sulfonylurea used as a hypoglycemic agent.
Tolbutamide: A first-generation sulfonylurea with similar applications.
Glibenclamide: A more potent sulfonylurea used in diabetes treatment.
Uniqueness
Urea, 1-(p-chlorobenzenesulfonyl)-3-isobutyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group provides steric hindrance, affecting its binding affinity and selectivity towards various enzymes and receptors .
Propriétés
Numéro CAS |
52102-44-0 |
|---|---|
Formule moléculaire |
C11H15ClN2O3S |
Poids moléculaire |
290.77 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfonyl-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C11H15ClN2O3S/c1-8(2)7-13-11(15)14-18(16,17)10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
Clé InChI |
IAJQAKIQKOGHKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


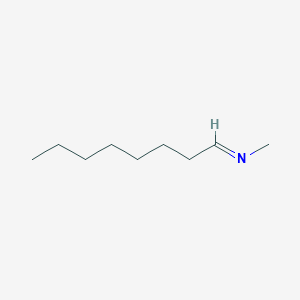
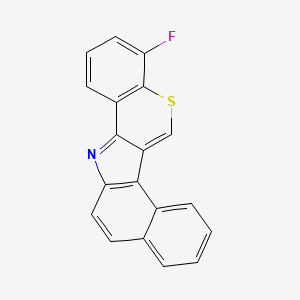
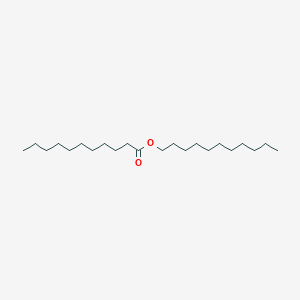
![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
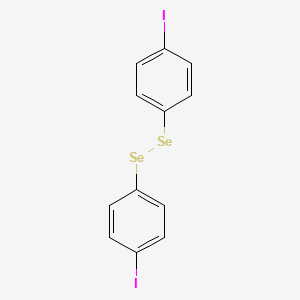
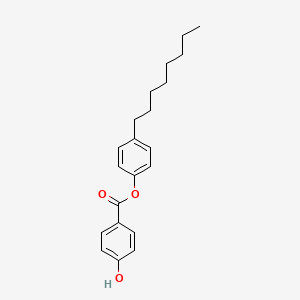
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)
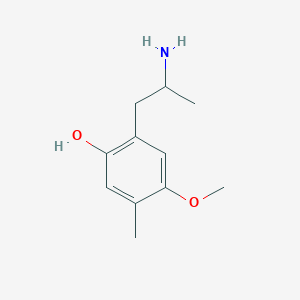
![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)
propanedioate](/img/structure/B14648719.png)

![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
